molecular formula C11H8BrF3N2O2 B8578283 Ethyl 8-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate

Ethyl 8-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B8578283
M. Wt: 337.09 g/mol
InChI Key: DGWSIAKEZJPKQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 8-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 8th position and a trifluoromethyl group at the 6th position on the imidazo[1,2-a]pyridine ring. The ethyl ester functional group is attached to the 2-carboxylic acid position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate typically involves the following steps:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.

    Introduction of the trifluoromethyl group: This can be achieved using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Esterification: The carboxylic acid group can be esterified using ethanol in the presence of a catalyst such as sulfuric acid

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods can include the use of microreactors and automated systems to control reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS) in dichloromethane.

    Trifluoromethylation: Trifluoromethyl iodide in the presence of a base.

    Esterification: Ethanol and sulfuric acid

Major Products Formed

Mechanism of Action

The mechanism of action of Ethyl 8-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 8-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is unique due to the specific positioning of the bromine and trifluoromethyl groups, which confer distinct chemical and biological properties. The presence of the ethyl ester group also allows for further functionalization and derivatization .

Properties

Molecular Formula

C11H8BrF3N2O2

Molecular Weight

337.09 g/mol

IUPAC Name

ethyl 8-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate

InChI

InChI=1S/C11H8BrF3N2O2/c1-2-19-10(18)8-5-17-4-6(11(13,14)15)3-7(12)9(17)16-8/h3-5H,2H2,1H3

InChI Key

DGWSIAKEZJPKQQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C=C(C=C(C2=N1)Br)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-amino-3-bromo-5-(trifluoromethyl)pyridine (10.0 g, 41.5 mmol) in 1,2 dimethoxyethane (300 mL) at room temperature was added ethyl bromopyruvate (9.889 g, 45.64 mmol) dropwise. The reaction mixture was heated to reflux for 18 h. The 1,2-dimethoxyethane was removed under reduced pressure and the residual solid was recrystallized from 1-chlorobutane. The solid was isolated by filtration and dried to afford an off-white solid, 8-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid, ethyl ester (11.044 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.889 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

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